2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-7-5-4-6-11(12)15/h4-7,10,17H,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVNQXTLUTFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the reaction of 2-chloroaniline with an appropriate acylating agent, followed by the introduction of the cyano and methylbutan-2-yl groups. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The specific details would depend on the industrial setup and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different set of products compared to reduction or substitution.
Scientific Research Applications
2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
Key Structural Features of Target Compound :
- 2-Chloroanilino group: Provides electron-withdrawing effects and steric hindrance at the ortho position.
- Branched N-substituent: 2-Cyano-3-methylbutan-2-yl group introduces a nitrile (polar) and tertiary carbon (steric bulk).
Comparison with Analogous Compounds :
Functional Group Impact on Properties
However, they may reduce metabolic stability due to susceptibility to enzymatic hydrolysis.
Branched vs.
Chlorine Position on Anilino Ring: The 2-chloro substitution in the target compound creates steric hindrance near the amide bond, which may influence conformational flexibility and receptor binding compared to 3-chloro analogs (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
